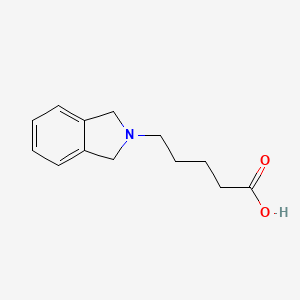

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (DIPA) is an organic compound that belongs to the family of isoindolinones. It is a white, crystalline solid with a melting point of 70-72°C. DIPA has a wide range of applications, from pharmaceuticals to industrial chemicals. It is used as a reagent in the synthesis of various compounds and as an intermediate in the synthesis of pharmaceuticals. It is also used as an anti-inflammatory and anti-microbial agent.

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research on derivatives of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has contributed to understanding molecular structures and intermolecular interactions. Gallagher and Brady (2000) studied compounds prepared from l-norvaline and l-valine derivatives, revealing a hydrogen-bonded network formed through O—H⋯O=C, C—H⋯O=C, and C—H⋯πarene intermolecular interactions. These findings highlight the role of such compounds in understanding molecular assembly and interaction mechanisms in solid states Gallagher & Brady, 2000.

Sustainable Chemical Synthesis

Al-Naji et al. (2020) focused on the sustainable synthesis of Pentanoic acid (PA) from γ-valerolactone (GVL), using aqueous formic acid and bifunctional catalysts. This research contributes to the development of sustainable and environmentally friendly methodologies for producing industrially relevant chemicals from renewable resources Al-Naji et al., 2020.

Solubility Studies

The solubility of α-5-(dithiolan-3-yl)pentanoic acid in various mixed solvents was explored by Zhang, Dang, and Wei (2010). Understanding the solubility behavior of such compounds in different solvent systems is crucial for optimizing their application in pharmaceutical formulations and chemical processes Zhang, Dang, & Wei, 2010.

Anticancer Activity

Feng Xu, Zhenzhen Yang, and Shi-jie Zhang (2013) synthesized derivatives of 5-(1,2-Diselenolan-3-yl)pentanoic acid and assessed their anticancer activity against various human cancer cell lines. These studies provide insights into the design and development of novel anticancer agents Feng Xu, Zhenzhen Yang, & Shi-jie Zhang, 2013.

Propiedades

IUPAC Name |

5-(1,3-dihydroisoindol-2-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIUSPSELRFJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366366 |

Source

|

| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | |

CAS RN |

312606-96-5 |

Source

|

| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)

![4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348411.png)

![4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348412.png)

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)

![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)